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Compound of Interest

Compound Name: 4-Chloro-2-(morpholin-4-yl)phenol
CAS No.: 41536-45-2
Cat. No.: B13998106

Get Quote

. J

Comparative Mass Spectrometry Profiling: 4-
Chloro-2-morpholinophenol
Executive Summary & Chemical Context

4-Chloro-2-morpholinophenol (C10H12CINO?) is a bifunctional molecule combining a phenolic
hydroxyl group, an electron-withdrawing chlorine atom, and a basic morpholine ring. Its
amphiphilic nature and specific isotopic signature make it an excellent candidate for multi-
modal MS analysis.

* Monoisotopic Mass: 213.0556 Da (
Cl)
« Key Identifier: Distinctive 3:1 Chlorine isotope pattern (

Cl/

Ccl).[1]
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e Primary Application: Reference standard for impurity profiling and metabolite identification

(MetID).

Comparison of lonization Alternatives

The choice of ionization method drastically alters the observed fragmentation topology.[2]
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Fragmentation Pathway Analysis (Mechanistic

Insight)

ESI-MS/MS Fragmentation (Positive Mode)

In ESI(+), the protonation occurs predominantly on the morpholine nitrogen (the most basic

site). The fragmentation is driven by charge migration and proximal bond instability.

e Precursor lon: m/z 214.06 (

)

» Pathway A: Morpholine Ring Cleavage (Neutral Loss)

o The morpholine ring is prone to opening followed by the loss of neutral fragments.
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o Loss of C2H4O (44 Da): A characteristic cleavage of the ether bridge in the morpholine
ring.

o Resulting Fragment: m/z 170 (4-chloro-2-aminophenol derivative).
o Pathway B: Loss of Morpholine Ring (Neutral Loss)
o Cleavage of the C-N bond connecting the morpholine to the benzene ring.

o Resulting Fragment: m/z 127/129 (4-chlorophenol cation). Note: This is less common in
ESI unless high collision energy (CE) is applied.

o Pathway C: Chlorine Radical Loss (High Energy)

o At high CE (>35 eV), the C-Cl bond may break.

o Resulting Fragment: m/z 178 (Dechlorinated radical cation).
EI-MS Fragmentation (70 eV)
In EIl, the molecular ion

(m/z 213) is formed. The radical cation drives different pathways:
» -Cleavage: The morpholine ring undergoes

-cleavage adjacent to the nitrogen, often losing a radical

» Retro-Diels-Alder (RDA): The morpholine ring can undergo a retro-cycloaddition, losing C2Ha
(28 Da).

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the collision-induced dissociation (CID) pathways for the
protonated precursor
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Figure 1: ESI-MS/MS Fragmentation Tree of 4-Chloro-2-morpholinophenol
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Figure 1: Proposed fragmentation tree highlighting the primary neutral losses (C2H40O) and
characteristic chlorine retention in major fragments.[3]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols include built-
in validation steps.

Protocol A: LC-MS/MS Profiling (Q-TOF)

Objective: Accurate mass confirmation and structural elucidation.

e Sample Preparation:
o Dissolve 1 mg of 4-Chloro-2-morpholinophenol in 1 mL Methanol (LC-MS grade).
o Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

o Validation Step: Verify solution clarity; turbidity indicates solubility issues or salt formation.

[2]
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e LC Conditions:

o

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pm).

Mobile Phase A: Water + 0.1% Formic Acid.

[¢]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

[¢]

[e]

Gradient: 5% B to 95% B over 5 minutes.
e MS Parameters (ESI+):

o Capillary Voltage: 3.5 kV.

o Collision Energy (CE): Ramp 10-40 eV.

o Validation Step: Check for the [M+H]+ doublet at 214/216. If the ratio is not ~3:1, check for
interferences or detector saturation.

Protocol B: Comparative Isotope Analysis

Objective: Confirm the presence of Chlorine.

» Data Processing:

o

Extract lon Chromatogram (EIC) for m/z 214.055 and 216.052.

o Calculate the intensity ratio:

o Acceptance Criteria:

must fall between 0.30 and 0.35 (Theoretical natural abundance of
Clis ~32.5% relative to
Cl).

o Failure Mode: If
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, suspect Bromine substitution. If

, suspect defluorination or non-halogenated impurity.

Comparative Performance Data

The following table contrasts the "performance” (detectability and specificity) of identifying 4-
Chloro-2-morpholinophenol against common analogues.

Analogue / Structural MS/IMS Performance
Alternative Difference Differentiator Verdict
4-Chloro-2- m/z 214 -> 170 (Loss )
) Target Baseline
morpholinophenol of 44)
) ] m/z 180 -> 136. No Easy to Distinguish:
2-Morpholinophenol No Chlorine ) ]
3:1 isotope pattern. Mass shift of -34 Da.
Distinct: Lacks the
4-Chloro-2- ) ) m/z 144. No loss of 44 )
] No Morpholine Ring morpholine
aminophenol Da. ) )
fragmentation series.
4-Chloro-2- m/z 228. Loss of 87

) ) ] Critical Check: Ensure
(morpholinomethyl)ph Mannich Base (+CH2)  Da (Morpholine) )
) mass is 214, not 228.
enol dominant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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